molecular formula C13H14FNO B2503847 7-Fluoro-3-(tetrahydro-2H-pyran-4-yl)-1H-indole CAS No. 2197062-34-1

7-Fluoro-3-(tetrahydro-2H-pyran-4-yl)-1H-indole

Cat. No.: B2503847
CAS No.: 2197062-34-1
M. Wt: 219.259
InChI Key: UEWMQXNYVUCCOZ-UHFFFAOYSA-N
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Description

7-Fluoro-3-(tetrahydro-2H-pyran-4-yl)-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-3-(tetrahydro-2H-pyran-4-yl)-1H-indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with an indole derivative as the starting material.

    Tetrahydropyran Ring Formation: The tetrahydropyran ring can be introduced through a cyclization reaction involving a suitable precursor, such as a hydroxyalkyl group, under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production often requires the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-3-(tetrahydro-2H-pyran-4-yl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like carbonyl or carboxyl groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert certain functional groups into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

7-Fluoro-3-(tetrahydro-2H-pyran-4-yl)-1H-indole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated as a potential lead compound for drug development, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 7-Fluoro-3-(tetrahydro-2H-pyran-4-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The fluorine atom and tetrahydropyran ring contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. For example, it could inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    7-Fluoroindole: Lacks the tetrahydropyran ring, making it less complex and potentially less selective in its biological activity.

    3-(Tetrahydro-2H-pyran-4-yl)-1H-indole: Lacks the fluorine atom, which may reduce its binding affinity and selectivity towards certain targets.

    7-Fluoro-3-methylindole: Contains a methyl group instead of the tetrahydropyran ring, leading to different chemical properties and biological activities.

Uniqueness

7-Fluoro-3-(tetrahydro-2H-pyran-4-yl)-1H-indole is unique due to the presence of both the fluorine atom and the tetrahydropyran ring. This combination enhances its chemical stability, binding affinity, and selectivity, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

7-fluoro-3-(oxan-4-yl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO/c14-12-3-1-2-10-11(8-15-13(10)12)9-4-6-16-7-5-9/h1-3,8-9,15H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEWMQXNYVUCCOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=CNC3=C2C=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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